molecular formula C15H18N4O3S B6572135 ethyl 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetate CAS No. 921541-37-9

ethyl 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetate

Cat. No.: B6572135
CAS No.: 921541-37-9
M. Wt: 334.4 g/mol
InChI Key: VHORSOVSKQIRMY-UHFFFAOYSA-N
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Description

Ethyl 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetate is a useful research compound. Its molecular formula is C15H18N4O3S and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.10996162 g/mol and the complexity rating of the compound is 406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetate is a complex organic compound belonging to the imidazo[2,1-c][1,2,4]triazole class. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The structural features of this compound suggest a diverse range of pharmacological properties.

Chemical Structure

The compound can be represented as follows:

\text{Ethyl 2 7 4 methoxyphenyl 5H 6H 7H imidazo 2 1 c 1 2 4 triazol 3 yl sulfanyl}acetate}

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical biological pathways. For example, compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), which is significant in treating neurological disorders .
  • Receptor Interaction : The compound potentially acts on specific receptors as an agonist or antagonist. This interaction can modulate signaling pathways that regulate cellular processes.

Antioxidant Activity

Research indicates that derivatives of imidazole and triazole exhibit significant antioxidant properties. This compound may also demonstrate similar activities due to its structural components .

Anticancer Activity

Studies on related triazole compounds have shown promising results in cytotoxicity against various cancer cell lines. For instance, derivatives have been tested against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines with notable efficacy . The potential for this compound to exhibit similar anticancer effects warrants further investigation.

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. This compound could potentially inhibit the growth of pathogenic bacteria and fungi .

Case Studies

A study focusing on the synthesis and biological evaluation of related imidazole derivatives highlighted their effectiveness against multiple targets. For instance:

CompoundTargetIC50 Value (µM)
Compound AAChE0.29 ± 0.21
Compound BMCF-7IC50 < 10
Compound CBel-7402IC50 < 15

These findings suggest that this compound could exhibit comparable or enhanced biological activities due to its unique structure .

Properties

IUPAC Name

ethyl 2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-3-22-13(20)10-23-15-17-16-14-18(8-9-19(14)15)11-4-6-12(21-2)7-5-11/h4-7H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHORSOVSKQIRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C2N1CCN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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